molecular formula C26H31N5O3 B11179566 3-[2-(4-ethylpiperazin-1-yl)-6-oxo-1,6-dihydropyrimidin-4-yl]-6,8,8,9-tetramethyl-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one

3-[2-(4-ethylpiperazin-1-yl)-6-oxo-1,6-dihydropyrimidin-4-yl]-6,8,8,9-tetramethyl-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one

Cat. No.: B11179566
M. Wt: 461.6 g/mol
InChI Key: XLKMYHSTOOVLHS-UHFFFAOYSA-N
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Description

2-(4-ETHYLPIPERAZIN-1-YL)-6-{6,8,8,9-TETRAMETHYL-2-OXO-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-3-YL}-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperazine ring, a chromeno-pyridine moiety, and a dihydropyrimidinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ETHYLPIPERAZIN-1-YL)-6-{6,8,8,9-TETRAMETHYL-2-OXO-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-3-YL}-3,4-DIHYDROPYRIMIDIN-4-ONE involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Piperazine Ring: This step involves the reaction of ethylamine with a suitable precursor to form the piperazine ring.

    Construction of the Chromeno-Pyridine Moiety: This involves the cyclization of appropriate intermediates under specific conditions to form the chromeno-pyridine structure.

    Formation of the Dihydropyrimidinone Core: This step involves the condensation of suitable precursors under acidic or basic conditions to form the dihydropyrimidinone core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This includes the use of high-throughput screening techniques to identify the most efficient reaction conditions and the use of continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-ETHYLPIPERAZIN-1-YL)-6-{6,8,8,9-TETRAMETHYL-2-OXO-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-3-YL}-3,4-DIHYDROPYRIMIDIN-4-ONE undergoes various types of chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions to form corresponding oxides.

    Reduction: It can be reduced under specific conditions to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and selectivity.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may yield reduced derivatives, and substitution may yield various substituted products.

Scientific Research Applications

2-(4-ETHYLPIPERAZIN-1-YL)-6-{6,8,8,9-TETRAMETHYL-2-OXO-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-3-YL}-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-ETHYLPIPERAZIN-1-YL)-6-{6,8,8,9-TETRAMETHYL-2-OXO-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-3-YL}-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-ETHYLPIPERAZIN-1-YL)-6-{6,8,8,9-TETRAMETHYL-2-OXO-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-3-YL}-3,4-DIHYDROPYRIMIDIN-4-ONE is unique due to its complex structure, which combines a piperazine ring, a chromeno-pyridine moiety, and a dihydropyrimidinone core. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C26H31N5O3

Molecular Weight

461.6 g/mol

IUPAC Name

3-[2-(4-ethylpiperazin-1-yl)-6-oxo-1H-pyrimidin-4-yl]-6,8,8,9-tetramethylpyrano[3,2-g]quinolin-2-one

InChI

InChI=1S/C26H31N5O3/c1-6-30-7-9-31(10-8-30)25-27-20(13-23(32)28-25)19-12-17-11-18-16(2)15-26(3,4)29(5)21(18)14-22(17)34-24(19)33/h11-15H,6-10H2,1-5H3,(H,27,28,32)

InChI Key

XLKMYHSTOOVLHS-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NC(=CC(=O)N2)C3=CC4=CC5=C(C=C4OC3=O)N(C(C=C5C)(C)C)C

Origin of Product

United States

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